4-Bromopyrimidine-2-carboxylic acid
Overview
Description
4-Bromopyrimidine-2-carboxylic acid is a useful synthetic intermediate . It is also used as an intermediate for agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of this compound is C6H3BrNO2 . The InChI Key is RPHHYRNGCJYQSP-UHFFFAOYSA-M . The SMILES string is [O-]C(=O)C1=CC(Br)=CC=N1 .Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications
Synthesis of Pharmacologically Active Molecules
4-Bromopyrimidine-2-carboxylic acid has been utilized in the synthesis of various pharmacologically active molecules. A notable application is its role in the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, specifically in the production of potent CK2 inhibitors like CX-5011 (Regan et al., 2012).
Development of Novel Derivatives
The compound has been used in the development of new thiazolo[4,5-d] pyrimidine derivatives, an advancement that stems from the reaction of 4-Amino-5-bromo-2-substituted-aminopyrimidines with various isothiocyanates (Bakavoli et al., 2006).
Inhibitors of Viral Polymerases
It has been instrumental in the creation of 5,6-Dihydroxypyrimidine-4-carboxylic acids, which are potent inhibitors of hepatitis C virus (HCV) NS5B polymerase. These inhibitors function by binding at the active site of the enzyme (Stansfield et al., 2004).
Advancements in Organic Chemistry
This compound also finds application in organic chemistry, demonstrated by its role in microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution reactions (Verbitskiy et al., 2013).
Photophysical Studies
In photophysical studies, this compound (bpmc) was used as a bridging ligand in the construction of bimetallic complexes, which facilitated the study of energy transfer and near-infrared (NIR) emission in these complexes (Chen et al., 2014).
Cancer Research
Significantly, it has been implicated in the synthesis of antitumor agents, particularly in the development of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors. These compounds have shown potential in inhibiting purine biosynthesis with selectivity for high-affinity folate receptors and proton-coupled folate transporter over the reduced folate carrier for cellular entry (Wang et al., 2010).
Mechanism of Action
While the specific mechanism of action for 4-Bromopyrimidine-2-carboxylic acid is not available, pyrimidine derivatives have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
4-bromopyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQNTSNKQKTYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627680 | |
Record name | 4-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-39-4 | |
Record name | 4-Bromopyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.